molecular formula C28H32Br2 B12563605 1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) CAS No. 189337-26-6

1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)

Cat. No.: B12563605
CAS No.: 189337-26-6
M. Wt: 528.4 g/mol
InChI Key: ZYTIDIFBRKMWSO-UHFFFAOYSA-N
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Description

1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) is a chemical compound with the molecular formula C28H32Br2 It is characterized by the presence of bromomethylene groups attached to a 1,3-phenylene core, with tert-butylbenzene groups at both ends

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) typically involves the reaction of 1,3-phenylenebis(methylene)dibromide with 4-tert-butylbenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the bromomethylene groups can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes or markers.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) exerts its effects depends on the specific application. In chemical reactions, the bromomethylene groups act as reactive sites for nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, influencing pathways and processes at the cellular level.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[1,4-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene): Similar structure but with a 1,4-phenylene core.

    1,1’-[1,3-Phenylenebis(methylene)]bis(4-tert-butylbenzene): Lacks the bromine atoms in the bromomethylene groups.

Uniqueness

1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) is unique due to the presence of bromomethylene groups, which provide specific reactivity and potential for diverse applications. The tert-butylbenzene groups also contribute to its stability and solubility in various solvents.

Properties

CAS No.

189337-26-6

Molecular Formula

C28H32Br2

Molecular Weight

528.4 g/mol

IUPAC Name

1,3-bis[bromo-(4-tert-butylphenyl)methyl]benzene

InChI

InChI=1S/C28H32Br2/c1-27(2,3)23-14-10-19(11-15-23)25(29)21-8-7-9-22(18-21)26(30)20-12-16-24(17-13-20)28(4,5)6/h7-18,25-26H,1-6H3

InChI Key

ZYTIDIFBRKMWSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(C3=CC=C(C=C3)C(C)(C)C)Br)Br

Origin of Product

United States

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